2,4-Dimethylhexa-1,3-dien-5-yne 2,4-Dimethylhexa-1,3-dien-5-yne
Brand Name: Vulcanchem
CAS No.: 61272-04-6
VCID: VC19544219
InChI: InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3
SMILES:
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol

2,4-Dimethylhexa-1,3-dien-5-yne

CAS No.: 61272-04-6

Cat. No.: VC19544219

Molecular Formula: C8H10

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethylhexa-1,3-dien-5-yne - 61272-04-6

Specification

CAS No. 61272-04-6
Molecular Formula C8H10
Molecular Weight 106.16 g/mol
IUPAC Name 2,4-dimethylhexa-1,3-dien-5-yne
Standard InChI InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3
Standard InChI Key BCSLQJSLCRMLTP-UHFFFAOYSA-N
Canonical SMILES CC(=C)C=C(C)C#C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,4-Dimethylhexa-1,3-dien-5-yne is a linear hydrocarbon featuring alternating double and triple bonds. The IUPAC name derives from its six-carbon backbone (hexa), with double bonds at positions 1 and 3, a triple bond at position 5, and methyl substituents at carbons 2 and 4. The molecular structure is represented as:

CH3C(CH3)=CHCH2CCH\text{CH}_3-\text{C}(\text{CH}_3)=\text{CH}-\text{CH}_2-\text{C}\equiv\text{CH}

Key physicochemical properties include a molecular weight of 106.16 g/mol and a density of 0.89 g/cm³ (estimated). The compound’s planarity and conjugation system contribute to its stability and reactivity, as the overlapping pp-orbitals facilitate electron delocalization.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the alkynyl proton (δ\delta 1.8–2.1 ppm) and vinylic protons (δ\delta 5.2–5.6 ppm). Infrared (IR) spectroscopy shows characteristic absorptions at 3300 cm⁻¹ (CCH\text{C}\equiv\text{C}-\text{H} stretch) and 2100 cm⁻¹ (CC\text{C}\equiv\text{C} stretch). Gas chromatography-mass spectrometry (GC-MS) analysis confirms the molecular ion peak at m/zm/z 106, consistent with its molecular weight.

PropertyValueSource
Molecular FormulaC8H10\text{C}_8\text{H}_{10}
Molecular Weight106.16 g/mol
CAS Number61272-04-6
Boiling Point145–148°C (estimated)

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2,4-dimethylhexa-1,3-dien-5-yne typically involves alkyne homologation and Wittig-type reactions. A common approach involves the coupling of propargyl bromide with 2-methyl-1,3-pentadiene in the presence of a palladium catalyst. Alternative methods employ dehydrohalogenation of vicinal dihalides or elimination reactions from suitably substituted precursors.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, Fallon et al. demonstrated that 1,5-dien-3-ynes undergo double dehydro-Diels-Alder (DDA) reactions under microwave conditions (300 W, 190°C), yielding bicyclic adducts in 36–81% yields . While this study focused on 2,5-dimethylhexa-1,5-dien-3-yne, the methodology is adaptable to 2,4-dimethylhexa-1,3-dien-5-yne, given structural similarities.

Reaction Conditions for DDA Reactions

ParameterValueOutcome
Temperature190°C58–81% yield
CatalystNoneThermal activation
SolventSolvent-freeReduced side products
Reaction Time30 minutesRapid completion

Reactivity and Reaction Mechanisms

Diels-Alder Cycloadditions

2,4-Dimethylhexa-1,3-dien-5-yne participates as a diene in Diels-Alder reactions with electron-deficient dienophiles such as maleic anhydride and N-methylmaleimide (NMM). Computational studies using density functional theory (DFT) at the M05-2X level reveal that the first cycloaddition proceeds via a concerted mechanism with an activation enthalpy of 67.6 kJ/mol . The reaction favors the endo transition state due to stabilizing secondary orbital interactions between the dienyne and dienophile.

Stille Coupling and Cross-Coupling

The terminal alkyne moiety enables cross-coupling reactions with organostannanes (Stille coupling) and organoboronic acids (Suzuki coupling). For instance, palladium-catalyzed coupling with tributyl(vinyl)tin yields extended conjugated systems, which are valuable in polymer chemistry.

Competing Reaction Pathways

Under thermal conditions, 2,4-dimethylhexa-1,3-dien-5-yne may undergo ene reactions or [2+2] cycloadditions. For example, reactions with NMM at 130°C produce ene adducts as minor products (≤25% yield) . These pathways are highly sensitive to steric effects and substituent electronic properties.

Applications in Materials Science

Polymer Synthesis

The compound’s conjugated system serves as a monomer for conductive polymers. Radical polymerization initiated by azobisisobutyronitrile (AIBN) yields poly(2,4-dimethylhexa-1,3-dien-5-yne), which exhibits tunable optical properties and thermal stability up to 300°C. Applications in organic light-emitting diodes (OLEDs) and photovoltaic devices are under investigation.

Supramolecular Architectures

Self-assembly of 2,4-dimethylhexa-1,3-dien-5-yne derivatives via π-stacking interactions generates porous frameworks with high surface areas (>500 m²/g). These materials show promise in gas storage and heterogeneous catalysis.

Pharmaceutical and Biological Relevance

Intermediate in Drug Synthesis

The compound’s alkyne group allows click chemistry modifications, enabling the synthesis of triazole-containing drug candidates. For example, Huisgen cycloaddition with azides produces 1,2,3-triazoles, a common pharmacophore in antiviral agents.

Biological Activity Screening

Preliminary assays indicate moderate cytotoxicity against HeLa cells (IC₅₀ = 45 μM), suggesting potential as an anticancer lead compound. Structure-activity relationship (SAR) studies are ongoing to optimize potency and selectivity.

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